molecular formula C17H16N2O2 B15358188 2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid

2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid

Cat. No.: B15358188
M. Wt: 280.32 g/mol
InChI Key: WSVKZJFONVXDPE-UHFFFAOYSA-N
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Description

2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid typically involves the following steps:

  • Formation of the Benzimidazole Core: The reaction begins with the condensation of o-phenylenediamine and an appropriate carboxylic acid derivative, such as propan-2-ylbenzoic acid.

  • Substitution Reactions: Subsequent substitution reactions introduce the phenyl group at the 2-position of the benzimidazole ring.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale condensation processes to ensure efficiency and scalability. Advanced purification techniques, such as column chromatography and crystallization, are employed to obtain high-purity product suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the imidazole ring, leading to the formation of different derivatives.

  • Substitution: Substitution reactions can introduce various functional groups at different positions on the benzimidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced benzimidazole derivatives.

  • Substitution Products: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases and conditions.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid is unique due to its specific structural features and functional groups. Similar compounds include other benzimidazole derivatives, such as:

  • Benzimidazole: The parent compound with a simpler structure.

  • 2-Phenylbenzimidazole: A related compound without the propan-2-yl group.

  • 1-Methyl-2-phenylbenzimidazole: A compound with a methyl group instead of a propan-2-yl group.

These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.

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Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-phenyl-1-propan-2-ylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C17H16N2O2/c1-11(2)19-15-9-8-13(17(20)21)10-14(15)18-16(19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,20,21)

InChI Key

WSVKZJFONVXDPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)O)N=C1C3=CC=CC=C3

Origin of Product

United States

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